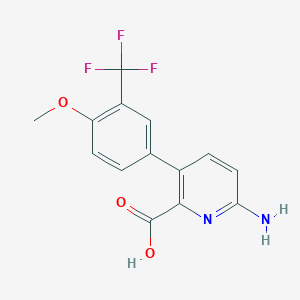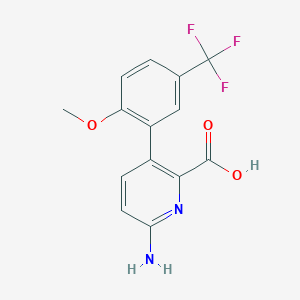
6-Amino-3-(2-benzyloxyphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(2-benzyloxyphenyl)picolinic acid: is a chemical compound belonging to the picolinic acid family. This compound is characterized by the presence of an amino group at the 6th position, a benzyloxy group at the 3rd position, and a phenyl ring attached to the picolinic acid core. Picolinic acids are known for their diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(2-benzyloxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-benzyloxybenzaldehyde, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting compound undergoes cyclization with picolinic acid derivatives to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it to various derivatives such as amines or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 6-amino-3-(2-benzyloxyphenyl)picolinamide.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.
科学研究应用
Chemistry: 6-Amino-3-(2-benzyloxyphenyl)picolinic acid is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound is studied for its potential as a chelating agent, aiding in the transport and bioavailability of metal ions in biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anti-cancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-Amino-3-(2-benzyloxyphenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and altering their availability and activity in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Picolinic acid: A simpler analog with a carboxylic acid group at the 2-position of the pyridine ring.
6-Amino-2-picolinic acid: Similar structure but lacks the benzyloxyphenyl group.
3-(2-Benzyloxyphenyl)picolinic acid: Similar structure but lacks the amino group at the 6th position.
Uniqueness: 6-Amino-3-(2-benzyloxyphenyl)picolinic acid is unique due to the presence of both the amino group and the benzyloxyphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
6-amino-3-(2-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c20-17-11-10-15(18(21-17)19(22)23)14-8-4-5-9-16(14)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJATXQACXDRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(N=C(C=C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6415775.png)











